Glutamine
Overview
Description
Glutamine is the most abundant and versatile amino acid in the body. It plays a regulatory role in several cell-specific processes including metabolism, cell integrity, protein synthesis, and degradation . It’s synthesized from glutamic acid and ammonia . It’s classified as a charge-neutral, polar amino acid .
Synthesis Analysis
Glutamine synthetase (GS) is an enzyme that regulates nitrogen metabolism and synthesizes glutamine via glutamate, ATP, and ammonia . GS is a homo-oligomeric protein of eight, ten, or twelve subunits, each having its own active site . The pathways involved in ammonia assimilation are common among bacteria, cyanobacteria, algae, yeasts, and fungi .Molecular Structure Analysis
Glutamine is usually a linear molecule behaving as a polar molecule with positive and negative charges . It consists of other 2-molecules named glutamate and ammonia with the use of an enzyme called glutamine synthetase . The catalytic and regulatory loops of all GS enzymes are well conserved, resulting in a similar biosynthetic mechanism .Chemical Reactions Analysis
Glutamine plays multiple roles in glucose metabolism, insulin sensitivity, and anti-inflammatory effects . It’s involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids . Glutamine metabolism often depends upon mitochondrial glutaminase (GLS) activity, which converts glutamine to glutamate .Physical And Chemical Properties Analysis
Glutamine is an optically active form of glutamine having L-configuration . It’s a conjugate base of a L-glutaminium and a conjugate acid of a L-glutaminate . It’s a tautomer of a L-glutamine zwitterion .Scientific Research Applications
Clinical Outcomes in Critically Ill Patients
A study by Goeters et al. (2002) demonstrated that supplemental l-alanyl-l-glutamine added to parenteral nutrition significantly improved the 6-month survival rate in critically ill patients, suggesting an important role for glutamine in supporting recovery in this patient group (Goeters et al., 2002).
Immune Function and Inflammation
Research by de Beaux et al. (1998) found that glutamine-supplemented total parenteral nutrition reduced blood mononuclear cell interleukin-8 release in patients with severe acute pancreatitis, indicating glutamine's potential to modulate inflammatory responses and immune function (de Beaux et al., 1998).
Gut Health and Mucositis
Piccirillo et al. (2003) reported that glutamine-enriched parenteral nutrition after autologous peripheral blood stem cell transplantation notably improved immune reconstitution and reduced the severity of mucositis, highlighting glutamine's beneficial effects on gut health and immune recovery (Piccirillo et al., 2003).
Future Directions
Given its important role in cell metabolism, the ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Record name | glutamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glutamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26700-71-0 | |
Record name | Poly-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26700-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1023100 | |
Record name | L-Glutamine | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | Glutamine | |
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Record name | L-Glutamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | L-Glutamine | |
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Solubility |
In water, 41,300 mg/L at 25 °C, One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C, Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform, 41.3 mg/mL, Soluble in water and ether, Insoluble (in ethanol) | |
Record name | L-Glutamine | |
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Record name | Glutamine | |
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Record name | L-Glutamine | |
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Record name | L-Glutamine | |
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Density |
1.364 g/cu cm | |
Record name | Glutamine | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | Glutamine | |
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Mechanism of Action |
Supplemental L-glutamine's possible immunomodulatory role may be accounted for in a number of ways. L-glutamine appears to play a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine. During catabolic states, the integrity of the intestinal mucosa may be compromised with consequent increased intestinal permeability and translocation of Gram-negative bacteria from the large intestine into the body. The demand for L-glutamine by the intestine, as well as by cells such as lymphocytes, appears to be much greater than that supplied by skeletal muscle, the major storage tissue for L-glutamine. L-glutamine is the preferred respiratory fuel for enterocytes, colonocytes and lymphocytes. Therefore, supplying supplemental L-glutamine under these conditions may do a number of things. For one, it may reverse the catabolic state by sparing skeletal muscle L-glutamine. It also may inhibit translocation of Gram-negative bacteria from the large intestine. L-glutamine helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells. L-glutamine appears to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-glutamine can enhance phagocytosis by neutrophils and monocytes. It can lead to an increased synthesis of glutathione in the intestine, which may also play a role in maintaining the integrity of the intestinal mucosa by ameliorating oxidative stress. The exact mechanism of the possible immunomodulatory action of supplemental L-glutamine, however, remains unclear. It is conceivable that the major effect of L-glutamine occurs at the level of the intestine. Perhaps enteral L-glutamine acts directly on intestine-associated lymphoid tissue and stimulates overall immune function by that mechanism, without passing beyond the splanchnic bed. The exact mechanism of L-glutamine's effect on NAD redox potential is unknown but is thought to involve increased amounts of reduced glutathione made available by glutamine supplementation. This improvement in redox potential reduces the amount of oxidative damage which sickle red blood cells are more susceptible to. The reduction in cellular damage is thought to reduce chronic hemolysis and vaso-occlusive events., L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid. | |
Record name | L-Glutamine | |
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Record name | Glutamine | |
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Product Name |
Glutamine | |
Color/Form |
White crystalline powder, Fine opaque needles from water or dilute ethanol | |
CAS RN |
56-85-9, 26700-71-0, 6899-04-3 | |
Record name | L-Glutamine | |
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Record name | Glutamine [USAN:USP:INN] | |
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Record name | L-Glutamine | |
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Record name | Glutamine | |
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Melting Point |
184-185 °C (decomposes), 185 °C | |
Record name | L-Glutamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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